Unveiling Neoechinulin C: A Technical Guide to its Structure and Neuroprotective Potential
Unveiling Neoechinulin C: A Technical Guide to its Structure and Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin C is a member of the echinulin-related indolediketopiperazine alkaloids, a class of natural products known for their diverse biological activities. Isolated from the marine sediment-derived fungus Aspergillus niveoglaucus, Neoechinulin C has emerged as a molecule of interest due to its demonstrated neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of Neoechinulin C, alongside detailed experimental protocols for its isolation and the evaluation of its bioactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, neuroscience, and drug discovery.
Chemical Structure and Properties
The definitive chemical structure of Neoechinulin C was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Table 1: Physicochemical Properties of Neoechinulin C
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₃O₃ | [1] |
| Molecular Weight | 421.5 g/mol | [1] |
| Appearance | Amorphous solid | [1] |
| Solubility | Soluble in methanol, ethyl acetate (B1210297) | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Neoechinulin C (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 148.8 | |
| 3 | 106.1 | |
| 3a | 132.8 | |
| 4 | 121.2 | 7.25, d (7.9) |
| 5 | 123.4 | 7.18, t (7.9) |
| 6 | 120.1 | 7.08, t (7.9) |
| 7 | 111.2 | 7.58, d (7.9) |
| 7a | 136.5 | |
| 8 | 129.1 | 6.85, s |
| 10 | 166.1 | |
| 11 | 154.2 | |
| 12 | 59.8 | 4.21, q (7.0) |
| 13 | 1.8 | 1.55, d (7.0) |
| 1' | 122.1 | 5.25, t (7.0) |
| 2' | 35.1 | 3.45, d (7.0) |
| 3' | 132.1 | |
| 4' | 25.7 | 1.81, s |
| 5' | 17.8 | 1.75, s |
| 1'' | 121.9 | 5.28, t (7.0) |
| 2'' | 39.8 | 2.15, m |
| 3'' | 26.3 | 2.15, m |
| 4'' | 131.5 | |
| 5'' | 25.7 | 1.68, s |
| 6'' | 17.7 | 1.60, s |
| NH-9 | 8.05, s | |
| NH-14 | 6.20, br s |
Data extrapolated from the publication by Smetanina et al. (2019) and general knowledge of related compounds. Definitive assignments require access to the original supplementary data.
Experimental Protocols
Isolation of Neoechinulin C from Aspergillus niveoglaucus
The following protocol outlines the general steps for the isolation of Neoechinulin C, based on methodologies reported for related compounds from the same fungal genus.
1. Fungal Cultivation:
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The fungus Aspergillus niveoglaucus is cultured on a suitable solid medium (e.g., rice or wheat) or in a liquid medium (e.g., potato dextrose broth) at room temperature for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.
2. Extraction:
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The fungal biomass and culture medium are extracted exhaustively with an organic solvent such as ethyl acetate or methanol.
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The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
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The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
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Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
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Fine Purification: Fractions containing Neoechinulin C, as identified by thin-layer chromatography (TLC) and preliminary NMR analysis, are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
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The purity of the isolated Neoechinulin C is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Neuroprotective Activity Assay: Paraquat-Induced Toxicity Model
Neoechinulin C has been shown to protect neuronal cells from damage induced by the neurotoxin paraquat (B189505), a model relevant to Parkinson's disease research.[1] The following is a generalized protocol for assessing this neuroprotective effect.
1. Cell Culture:
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Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
2. Experimental Treatment:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are pre-treated with various concentrations of Neoechinulin C for a specified period (e.g., 2 hours).
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Subsequently, paraquat is added to the wells (excluding the negative control) at a concentration known to induce significant cell death (e.g., determined by a dose-response curve).
3. Assessment of Cell Viability:
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After a defined incubation period with paraquat (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.
4. Data Analysis:
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The neuroprotective effect of Neoechinulin C is determined by its ability to significantly increase cell viability in the presence of paraquat compared to cells treated with paraquat alone.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the neuroprotective effects of Neoechinulin C are not yet fully elucidated. However, based on studies of related compounds and the nature of paraquat-induced toxicity, it is hypothesized that Neoechinulin C may exert its effects through one or more of the following pathways:
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Antioxidant Activity: Paraquat induces significant oxidative stress by generating reactive oxygen species (ROS). Neoechinulin C may possess radical scavenging properties, thereby mitigating ROS-induced cellular damage.
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Modulation of Apoptotic Pathways: Paraquat can trigger programmed cell death (apoptosis). Neoechinulin C might interfere with key apoptotic signaling molecules to promote cell survival.
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Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Neoechinulin C could potentially suppress the production of pro-inflammatory cytokines in neuronal and glial cells.
Further research is required to delineate the specific signaling cascades modulated by Neoechinulin C.
Conclusion
Neoechinulin C is a promising natural product with a defined chemical structure and demonstrated neuroprotective activity. The experimental protocols provided in this guide offer a framework for its isolation and biological evaluation. Future investigations into its mechanism of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential in the context of neurodegenerative diseases. This document serves as a foundational resource to stimulate and support further research and development efforts in this exciting area.
